Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate
Overview
Description
Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate, also known as Methylcarbamoyl imidazole, is a chemical compound with the molecular formula C8H15N3O3. It is a white crystalline powder that is soluble in water and has a molecular weight of 201.23 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
Scientific Research Applications
Anticancer Properties
Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate has been studied for its potential as an anticancer drug. Research involving amino acetate functionalized Schiff base organotin(IV) complexes, which include similar structures, has demonstrated significant cytotoxicity against various human tumor cell lines. These findings suggest potential applications in cancer treatment (Basu Baul et al., 2009).
Fluorescent and Colorimetric pH Probe
A compound closely related to Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate, namely 5-(4-((2-(benzothiazole-2-carbonyl)hydrazono)methyl)-3-hydroxyphenoxy)-N,N,N-trimethylpentan-1-aminium bromide, was synthesized and found to be a highly water-soluble fluorescent and colorimetric pH probe. This suggests potential applications in monitoring acidic and alkaline solutions, and possibly for real-time intracellular pH imaging (Diana et al., 2020).
Biofuel Production
In the context of biofuel production, methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate-related compounds, such as pentanol isomers including 2-methyl-1-butanol and 3-methyl-1-butanol, have been identified. These compounds, found as by-products of microbial fermentations, are considered for biofuel applications due to their potential as renewable energy sources (Cann & Liao, 2009).
Synthesis of Proteinase Inhibitors
Another application is in the synthesis of potential proteinase inhibitors. A study described the preparation of ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, which could be linked to the development of proteinase inhibitors. These inhibitors have a wide range of therapeutic applications, particularly in treating various diseases and disorders (Angelastro et al., 1992).
Antimicrobial Activities
Research has also shown the synthesis of novel compounds related to methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate with significant antimicrobial activities. These findings point towards potential applications in developing new antimicrobial drugs (Shehadi et al., 2022).
properties
IUPAC Name |
methyl 3-(carbamoylhydrazinylidene)-4-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c1-5(2)6(4-7(12)14-3)10-11-8(9)13/h5H,4H2,1-3H3,(H3,9,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBBVKITJMAOAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NNC(=O)N)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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